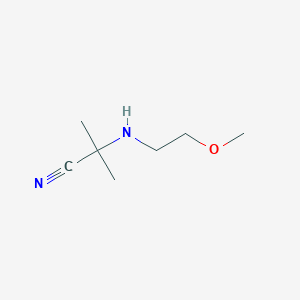![molecular formula C7H7N5O B12972310 N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B12972310.png)
N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolo[1,5-a]pyrazine family, known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Méthodes De Préparation
The synthesis of N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of diverse derivatives. Common reagents used in these reactions include palladium catalysts, trifluoroacetic anhydride, and ethyl chloroformate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various derivatives with potential biological activities.
Biology: The compound is used in studying enzyme inhibition and other biological processes.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazines. These compounds share a similar core structure but differ in their functional groups and biological activities . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Similar Compounds
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[1,5-a]pyrazines
- Methylpyrazolo[1,5-a]pyrazine-4-carboxylates
Propriétés
Formule moléculaire |
C7H7N5O |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
N'-hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide |
InChI |
InChI=1S/C7H7N5O/c8-7(11-13)5-3-10-12-2-1-9-4-6(5)12/h1-4,13H,(H2,8,11) |
Clé InChI |
WNTKCPSIWCDZCJ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CN2C(=C(C=N2)/C(=N/O)/N)C=N1 |
SMILES canonique |
C1=CN2C(=C(C=N2)C(=NO)N)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid](/img/structure/B12972230.png)







![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12972269.png)





